molecular formula C24H28N4O4 B2884868 N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251690-12-6

N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2884868
CAS No.: 1251690-12-6
M. Wt: 436.512
InChI Key: MATONUURCQKUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core linked to a 1,2,4-oxadiazol-5-yl group substituted with a 4-methoxyphenyl moiety. The acetamide side chain is functionalized with a 2-methoxy-5-methylphenyl group. Its structural design balances lipophilicity (logP ~5.2) and hydrogen-bonding capacity (polar surface area ~65 Ų), making it suitable for targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-16-4-9-21(31-3)20(14-16)25-22(29)15-28-12-10-18(11-13-28)24-26-23(27-32-24)17-5-7-19(30-2)8-6-17/h4-9,14,18H,10-13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATONUURCQKUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring and an oxadiazole moiety, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory effects based on recent research findings.

Chemical Structure

The chemical formula for this compound is C24H30N4O3C_{24}H_{30}N_{4}O_{3}. The structural features that may contribute to its biological activity include:

  • Piperidine Ring : Known for its role in various psychoactive drugs.
  • Oxadiazole Moiety : Recognized for anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
5aMCF-70.65Induction of apoptosis
6aU93710.38Cell cycle arrest
17aHeLa2.41Disruption of DNA duplication

These compounds induce apoptosis through mechanisms involving p53 activation and caspase cleavage, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. For example, derivatives with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .

Enzyme Inhibition

The enzyme-inhibitory effects of oxadiazole derivatives have been studied extensively. The compound's ability to selectively inhibit certain enzymes can be crucial for therapeutic applications in cancer and metabolic disorders.

Enzyme Target Inhibition Potency (K_i)
Human Carbonic Anhydrase IX89 pM
Human Carbonic Anhydrase II0.75 nM

Molecular docking studies indicate strong hydrophobic interactions between the compound's aromatic rings and amino acid residues of the target enzymes .

Case Studies

A case study involving the synthesis and evaluation of similar oxadiazole derivatives revealed their efficacy in preclinical models. For instance, a derivative demonstrated superior cytotoxicity compared to standard treatments like doxorubicin against leukemia cell lines . This emphasizes the need for further structural modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Chlorine vs. Methoxy Substituents
  • N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (): Structural Difference: Replaces the 2-methoxy group with a 5-chloro substituent. Impact: Chlorine’s electron-withdrawing nature enhances binding to electron-rich targets.
  • N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide (): Structural Difference: Substitutes 4-methoxyphenyl with p-tolyl (methyl group) on the oxadiazole. However, reduced electron density on the oxadiazole may weaken interactions with polar residues in the target .
Fluorine Substituents
  • 2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide ():
    • Structural Difference : Incorporates a 3-fluorophenyl group on the oxadiazole.
    • Impact : Fluorine’s electronegativity enhances binding affinity to targets like kinases or GPCRs. The lower molecular weight (410.4) and similar logP suggest improved solubility compared to methoxy analogs .

Core Heterocycle Modifications

Oxadiazole vs. Triazole
  • 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide (): Structural Difference: Replaces oxadiazole with a triazole-thioether group. However, the pyridine substituent introduces basicity, affecting distribution in acidic environments .
Piperidine vs. Pyrrole
  • N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (): Structural Difference: Replaces piperidine with a pyrrole ring. The ethyl group on the phenyl ring increases steric bulk, which may hinder target engagement .

Pharmacokinetic and Functional Insights

  • BI 665915 (): A related oxadiazole-containing FLAP inhibitor highlights the importance of substituent optimization. Introducing pyrimidine and cyclopropyl groups improved potency (IC₅₀ < 10 nM) and pharmacokinetics (low human clearance predicted). This underscores the value of balancing lipophilicity (logP ~4) and polar surface area (~80 Ų) for oral bioavailability .

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is synthesized through a two-step sequence starting from 4-methoxybenzonitrile. Treatment with hydroxylamine hydrochloride in ethanol under reflux yields 4-methoxybenzamidoxime. Subsequent cyclization with ethyl piperidine-4-carboxylate in the presence of EDCI and DMAP generates ethyl 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (Figure 1).

Reaction Conditions:

  • Amidoxime formation: 80°C, 12 h, ethanol, 85% yield.
  • Cyclization: EDCI (1.2 eq), DMAP (0.1 eq), DCM, rt, 24 h, 67% yield.

Hydrolysis and Decarboxylation

The ethyl ester is hydrolyzed using 6 M HCl at 100°C for 6 h to afford 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidine as a hydrochloride salt. Neutralization with aqueous NaHCO₃ yields the free base, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Functionalization of the Piperidine Core

N-Alkylation with 2-Chloroacetamide

The piperidine intermediate undergoes N-alkylation with 2-chloroacetamide in acetonitrile using K₂CO₃ as a base. Reaction at 60°C for 12 h affords 2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide in 58% yield (Table 1).

Table 1: Optimization of N-Alkylation Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ MeCN 60 12 58
NaH THF 25 24 42
DBU DMF 80 6 37

Coupling with N-(2-Methoxy-5-Methylphenyl)Amine

Buchwald-Hartwig Amination

The final step involves coupling 2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide with 2-methoxy-5-methylaniline. Employing a Pd(OAc)₂/Xantphos catalytic system in toluene at 110°C for 24 h achieves the desired product in 44% yield. Microwave-assisted conditions (150°C, 1 h) improve the yield to 61%.

Key Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 6.72 (s, 1H, NH), 4.32 (s, 2H, CH₂CO), 3.88 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃), 2.94–2.88 (m, 4H, piperidine), 2.28 (s, 3H, CH₃).
  • HRMS (ESI): m/z calc. for C₂₅H₂₉N₄O₄ [M+H]⁺: 473.2185; found: 473.2189.

Alternative Synthetic Routes and Comparative Analysis

Oxadiazole Formation via Nitrile Oxide Cycloaddition

An alternative route involves the 1,3-dipolar cycloaddition of 4-methoxyphenylnitrile oxide with piperidine-4-carbonitrile. However, this method suffers from poor regioselectivity (<20% yield of the 1,2,4-isomer).

Reductive Amination Approach

Condensation of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidine with 2-bromo-N-(2-methoxy-5-methylphenyl)acetamide using NaBH₃CN in MeOH provides the target compound in 52% yield, albeit with epimerization risks.

Challenges and Practical Considerations

  • Oxadiazole Regioselectivity: The 1,2,4-oxadiazole isomer is favored over 1,3,4 by using EDCI/DMAP catalysis, minimizing byproduct formation.
  • Purification: Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the product from unreacted starting materials.
  • Scale-Up Limitations: Microwave-assisted amination enhances throughput but requires specialized equipment.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis typically involves:

  • Oxadiazole ring formation : Cyclization of nitrile and hydroxylamine derivatives under reflux conditions (e.g., ethanol/HCl, 70–80°C) .
  • Piperidine coupling : Amide bond formation between the oxadiazole-piperidine intermediate and the acetamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .
  • Challenges : Low yields due to steric hindrance at the piperidine N-atom and competing side reactions (e.g., oxadiazole ring degradation under acidic conditions). Optimize by using anhydrous solvents and controlled pH .

Q. How is the compound characterized to confirm structural integrity?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (piperidine CH₂), δ 3.8 ppm (methoxy groups), and δ 7.0–7.8 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm validate acetamide and oxadiazole moieties .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns align with theoretical masses .

Q. What are the stability profiles under varying experimental conditions?

  • Thermal stability : Stable up to 150°C (TGA data for analogs), but prolonged heating in polar aprotic solvents (e.g., DMSO) may degrade the oxadiazole ring .
  • pH sensitivity : Hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions, cleaving the acetamide bond. Use neutral buffers for biological assays .

Q. What initial biological screening approaches are recommended?

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., ATP-binding site targets) using fluorescence-based kits. IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation :
    • Replace 4-methoxyphenyl on oxadiazole with electron-withdrawing (e.g., -Cl) or bulky groups (e.g., -CF₃) to assess impact on target binding .
    • Modify the piperidine ring (e.g., introduce methyl groups) to study steric effects on pharmacokinetics .
  • Methodology : Synthesize analogs, compare bioactivity data, and correlate with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .

Q. How to resolve contradictions in reported biological activity data?

  • Case example : If Compound A shows high cytotoxicity in one study but low activity in another:
    • Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
    • Validate purity (>95% by HPLC) and solubility (use DMSO stock solutions <0.1% v/v) .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the methoxy group for enhanced hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Q. How to address discrepancies in spectral data during characterization?

  • Example : A missing carbonyl peak in IR spectra may indicate sample degradation.
    • Re-characterize using fresh samples and cross-validate with high-resolution MS .
    • Use deuterated solvents (e.g., DMSO-d₆) to avoid solvent interference in NMR .

Q. How to evaluate in vitro-in vivo efficacy gaps?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models.
    • Use LC-MS/MS to quantify parent compound and metabolites .
    • Adjust dosing regimens if rapid metabolism is observed (e.g., CYP450 inhibition) .

Q. What computational tools predict binding modes with biological targets?

  • Molecular dynamics (MD) simulations : Simulate interactions with kinase domains (e.g., EGFR) using GROMACS.
    • Focus on hydrogen bonds between oxadiazole N-atoms and catalytic lysine residues .
  • ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.